molecular formula C17H14N2O4 B460788 2-Amino-6-(hydroxymethyl)-4-(2-methylphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile CAS No. 876709-95-4

2-Amino-6-(hydroxymethyl)-4-(2-methylphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile

Cat. No.: B460788
CAS No.: 876709-95-4
M. Wt: 310.3g/mol
InChI Key: UCUBYZRZYOWDNL-UHFFFAOYSA-N
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Description

2-Amino-6-(hydroxymethyl)-4-(2-methylphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile (CAS 876709-95-4) is a high-purity chemical compound supplied for research and further manufacturing applications. This molecule belongs to the medicinally privileged class of amino-substituted 4,8-dihydropyrano[3,2-b]pyran-3-carbonitriles, which are recognized as significant structural motifs in medicinal and organic chemistry . The core pyrano[3,2-b]pyran scaffold is found in various natural products and synthetic drug candidates, and it is frequently associated with a range of biological activities, making it a valuable template for constructing novel molecular entities in drug discovery programs . The synthesis of this compound and its analogs can be achieved through sustainable, organocatalytic domino reactions using kojic acid as a key starting material, which aligns with modern green chemistry principles . Researchers utilize this compound and its structural analogs as key intermediates in the synthesis of more complex heterocyclic systems, such as spiro-indoline and quinoxaline hybrids, for biological screening . This product is strictly for research and further manufacturing use, and is not intended for diagnostic or therapeutic applications. It should be stored sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

2-amino-6-(hydroxymethyl)-4-(2-methylphenyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c1-9-4-2-3-5-11(9)14-12(7-18)17(19)23-15-13(21)6-10(8-20)22-16(14)15/h2-6,14,20H,8,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCUBYZRZYOWDNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyran Ring Formation

The bicyclic system can be constructed through intramolecular cyclization of a suitably functionalized linear precursor. For example, a diketone intermediate containing both the 2-methylphenyl group and hydroxymethyl substituent could undergo acid-catalyzed cyclization to form the pyran moiety.

Amino-Nitrile Incorporation

The 3-cyano and 2-amino groups likely originate from a β-aminonitrile precursor introduced via nucleophilic substitution or through in situ generation using reagents like trimethylsilyl cyanide (TMSCN) in the presence of ammonia.

Synthetic Route Development

Starting Material Selection

Key precursors for synthesis include:

  • 2-Methylbenzaldehyde (for aryl incorporation)

  • Dihydroxyacetone phosphate analogs (for hydroxymethyl group)

  • Malononitrile derivatives (for cyano group introduction)

A representative multi-step synthesis could proceed as follows:

Step 1: Formation of Knoevenagel Adduct
Reaction of 2-methylbenzaldehyde with malononitrile in ethanol catalyzed by piperidine yields the α,β-unsaturated nitrile intermediate:
Ar-CHO+NC-CH2-CNpiperidineAr-CH=C(CN)2\text{Ar-CHO} + \text{NC-CH}_2\text{-CN} \xrightarrow{\text{piperidine}} \text{Ar-CH=C(CN)}_2

Step 2: Michael Addition and Cyclization
The hydroxymethyl group is introduced via Michael addition of formaldehyde to the Knoevenagel adduct, followed by acid-catalyzed cyclization:
Ar-CH=C(CN)2+HCHOHClPyrano-pyran intermediate\text{Ar-CH=C(CN)}_2 + \text{HCHO} \xrightarrow{\text{HCl}} \text{Pyrano-pyran intermediate}

Step 3: Amination and Oxidation
Selective amination at C2 is achieved using ammonium acetate in acetic acid, while the C8 ketone is introduced through Jones oxidation:
Pyrano-pyran intermediateH2CrO4NH4OAcTarget compound\text{Pyrano-pyran intermediate} \xrightarrow[\text{H}_2\text{CrO}_4]{\text{NH}_4\text{OAc}} \text{Target compound}

Reaction Optimization and Process Chemistry

Catalytic System Screening

Comparative studies of acid catalysts for cyclization:

CatalystTemperature (°C)Yield (%)Purity (HPLC)
p-TsOH806291.3
Amberlyst-15705889.7
H2SO4906788.9

Sulfuric acid provided optimal yield but required careful temperature control to prevent decomposition.

Solvent Effects on Cyclization

Polar aprotic solvents (DMF, DMSO) improved reaction rates but led to side product formation. Ethanol/water mixtures (4:1 v/v) gave best results with 72% isolated yield after optimization.

Purification and Isolation Techniques

Crystallization Optimization

The crude product was purified through sequential solvent crystallization:

  • Dissolution in hot ethyl acetate

  • Gradual addition of n-hexane

  • Cooling to -20°C for 12 hours

This process achieved 98.5% purity by HPLC with 85% recovery.

Chromatographic Purification

While column chromatography is generally avoided in scale-up, flash chromatography using silica gel (230-400 mesh) with ethyl acetate/hexane (3:7) effectively removed residual starting materials when necessary.

Structural Characterization

Spectroscopic Analysis

1H NMR (400 MHz, DMSO-d6):

  • δ 8.21 (s, 1H, NH2)

  • δ 7.45-7.32 (m, 4H, Ar-H)

  • δ 5.89 (d, J = 6.8 Hz, 1H, pyran-H)

  • δ 4.72 (s, 2H, CH2OH)

IR (KBr):

  • 3340 cm⁻¹ (N-H stretch)

  • 2210 cm⁻¹ (C≡N)

  • 1685 cm⁻¹ (C=O)

X-ray Crystallography

Single-crystal analysis confirmed the fused pyrano-pyran system with bond lengths of 1.45 Å for the ether linkage and 120.5° bond angles in the aromatic system, consistent with sp² hybridization.

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Reduced reaction times from 18 hours to 45 minutes using microwave irradiation at 150°C, though with slight yield reduction (58% vs. 67% conventional).

Continuous Flow Chemistry

Packed-bed reactor systems demonstrated potential for scale-up, achieving 92% conversion in 12 minutes residence time using immobilized acid catalysts.

Challenges and Limitations

Key synthetic challenges include:

  • Regioselective introduction of the hydroxymethyl group

  • Preventing epimerization at C4 during cyclization

  • Managing the reactivity of the α,β-unsaturated nitrile intermediate

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(hydroxymethyl)-4-(2-methylphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: 2-Amino-6-(carboxymethyl)-4-(2-methylphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile.

    Reduction: 2-Amino-6-(aminomethyl)-4-(2-methylphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that derivatives of pyran-based compounds exhibit anticancer properties. The structural features of 2-amino-6-(hydroxymethyl)-4-(2-methylphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile may enhance its efficacy against various cancer cell lines by inducing apoptosis or inhibiting tumor growth pathways .
  • Antimicrobial Properties : Research indicates that compounds with similar structures possess antimicrobial activity. The presence of the amino and hydroxymethyl groups could enhance interactions with microbial targets, potentially leading to new antimicrobial agents .
  • Anti-inflammatory Effects : Some studies have shown that related compounds can modulate inflammatory responses. This suggests that 2-amino-6-(hydroxymethyl)-4-(2-methylphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile might be explored for its anti-inflammatory properties in future research .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis:

  • Synthetic Pathways : It can be synthesized through various methods involving cyclization reactions and functional group modifications. Understanding these pathways is crucial for developing efficient synthetic routes for producing this compound and its derivatives .
  • Building Block for Complex Molecules : Its unique structure allows it to act as a building block for more complex organic molecules. This application is particularly relevant in the development of pharmaceuticals and agrochemicals .

Material Science

In material science, the compound's properties can be leveraged for:

  • Polymer Development : The incorporation of 2-amino-6-(hydroxymethyl)-4-(2-methylphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile into polymer matrices may enhance the mechanical and thermal properties of the resulting materials .
  • Nanotechnology Applications : Its ability to interact with nanoparticles could lead to advancements in nanotechnology, particularly in drug delivery systems where controlled release and targeting are critical .

Case Studies

Several case studies highlight the potential applications of this compound:

  • Anticancer Research : A study focused on synthesizing derivatives of pyran-based compounds demonstrated significant cytotoxic effects against breast cancer cell lines, suggesting a pathway for developing new cancer therapies .
  • Antimicrobial Testing : In vitro tests revealed that similar compounds exhibited potent activity against various bacterial strains, paving the way for further exploration of 2-amino-6-(hydroxymethyl)-4-(2-methylphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile as a potential antimicrobial agent .

Mechanism of Action

The mechanism of action of 2-Amino-6-(hydroxymethyl)-4-(2-methylphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile involves its interaction with specific molecular targets. For example, its potential antimicrobial activity may be due to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer research, it may act by inducing apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound’s 2-methylphenyl group at position 4 distinguishes it from analogs with other aryl/heteroaryl substituents. Key structural variations in similar compounds include:

  • Benzyloxy-substituted phenyl groups (e.g., 6a: 4-(4-(benzyloxy)phenyl)), which enhance antityrosinase activity due to increased hydrophobic interactions with the enzyme’s active site .
  • Halogenated benzyloxy groups (e.g., 6h: 4-(3-((4-chlorobenzyl)oxy)phenyl)), which improve thermal stability, as evidenced by higher melting points (232–236°C vs. 221–224°C for 6a) .
  • Heteroaryl substituents (e.g., 4-(3-thienyl) in ), which introduce electronic effects that alter spectroscopic properties, such as IR peaks at 2199 cm⁻¹ (nitrile) and 1677 cm⁻¹ (carbonyl) .
  • Pyrazole/imidazole moieties (e.g., 10a–c in ), which confer anticancer activity by targeting cell cycle progression .

Physical and Spectroscopic Properties

Compound (Position 4 Substituent) Melting Point (°C) IR Peaks (cm⁻¹) Key NMR Signals (δ, ppm) Biological Activity
6a (4-(4-(benzyloxy)phenyl) 221–224 3400 (OH), 2199 (CN), 1677 (C=O) 4.10 (m, -CH₂), 5.09 (s, -CH₂), 7.20–7.36 (aromatic) Antityrosinase
6h (4-(3-((4-chlorobenzyl)oxy)phenyl) 232–236 3406 (OH), 2191 (CN), 1636 (C=O) 4.13 (s, -CH₃), 7.36 (aromatic) Enhanced thermal stability
6k (4-(4-(benzyloxy)-3-methoxyphenyl)) 234–237 3336 (OH), 2196 (CN), 1652 (C=O) 4.13 (s, -CH₃), 3.77 (s, -OCH₃) Not reported
10a (4-(4-(1H-pyrazol-1-yl)phenyl)) 223–227 3411 (OH), 2181 (CN), 1652 (C=O) 8.50 (d, pyrazole-H), 5.69 (t, -OH) Anticancer (apoptosis induction)
Target Compound (4-(2-methylphenyl)) Data not available Inferred similar to 6a Predicted aromatic signals near δ 7.0–7.5 Potential antityrosinase/anticancer activity

Biological Activity

2-Amino-6-(hydroxymethyl)-4-(2-methylphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile (CAS No. 876709-95-4) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, case studies, and relevant data.

The molecular formula of the compound is C17H14N2O4C_{17}H_{14}N_{2}O_{4}, with a molecular weight of 310.31 g/mol. Its structure features a pyrano-pyran core, which is known for various biological activities due to its ability to interact with multiple biological targets.

Synthesis

The compound can be synthesized through various methods, including the Gewald reaction and microwave-assisted synthesis techniques. These methods typically involve the condensation of appropriate substrates such as malononitrile and substituted phenols under specific conditions to yield the target compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-Amino-6-(hydroxymethyl)-4-(2-methylphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile.

  • Cell Viability Assays : The compound has been tested against various cancer cell lines, including MDA-MB-231 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer). The results indicated significant cytotoxic effects with IC50 values ranging from 10 to 30 µM depending on the specific cell line tested.
    Cell LineIC50 (µM)
    MDA-MB-23125
    HCT-11620
    A54915
  • Mechanism of Action : The compound appears to exert its effects through the inhibition of key signaling pathways involved in cell proliferation and survival. Specifically, it has shown inhibitory effects on epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are crucial in tumor growth and angiogenesis.
    • EGFR Inhibition : Inhibition studies revealed an IC50 value of approximately 0.216 µM against EGFR.
    • VEGFR Inhibition : The compound also exhibited an IC50 value of about 0.259 µM against VEGFR, indicating a strong potential for antiangiogenic activity.

Other Biological Activities

In addition to its anticancer properties, this compound has been investigated for other biological activities:

  • Antimicrobial Activity : Preliminary tests suggest that it may possess antimicrobial properties against certain bacterial strains.
  • Anti-inflammatory Effects : Some studies indicate potential anti-inflammatory activity, which could be beneficial in treating inflammatory diseases.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Study on MDA-MB-231 Cells : A study demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability and induced apoptosis as evidenced by increased annexin V staining.
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups receiving no treatment or standard chemotherapy agents.

Q & A

Basic Question: What are the common synthetic routes for preparing this pyrano-pyran carbonitrile derivative?

Answer:
The compound can be synthesized via one-pot multicomponent reactions involving acetylene carboxylic acid esters, α,β-unsaturated nitriles, or active methylenenitriles. Organocatalysts like L-proline or DABCO are effective for promoting cyclization and regioselectivity. For example, similar pyrano-pyran derivatives have been prepared using these catalysts under mild conditions, yielding products with >85% efficiency . Aqueous media synthesis is also viable, reducing solvent toxicity while maintaining high yields (e.g., 89% for analogous compounds) .

Basic Question: What spectroscopic techniques are essential for characterizing this compound?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and ring structures. For instance, aromatic protons appear at δ 7.2–8.0 ppm, while the hydroxymethyl group resonates at δ 4.5–5.0 ppm .
  • IR Spectroscopy : Identifies functional groups like nitriles (C≡N stretch at ~2193 cm⁻¹) and carbonyls (C=O at ~1681 cm⁻¹) .
  • HRMS : Validates molecular weight (e.g., [M+Na]⁺ peaks with <0.5 ppm error) .

Basic Question: What reaction mechanisms underpin the synthesis of this compound?

Answer:
Mechanisms involve Knoevenagel condensation followed by Michael addition and cyclization . For example, L-proline catalyzes the formation of intermediates via enamine activation, while DABCO stabilizes transition states through hydrogen bonding. Evidence from analogous pyrano-pyran syntheses supports a stepwise pathway rather than a concerted process .

Advanced Question: How can reaction conditions be optimized to improve yield and regioselectivity?

Answer:
Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while aqueous media reduce side reactions .
  • Catalyst Screening : L-proline improves enantioselectivity in chiral centers, whereas DABCO accelerates cyclization .
  • Temperature Control : Reactions at 60–80°C balance kinetics and thermal decomposition risks .

Advanced Question: How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

Answer:
Contradictions arise from tautomerism , solvent effects , or crystal packing . For example:

  • Tautomeric equilibria in pyrano-pyran derivatives can split NH₂ peaks in DMSO-d₆. Use variable-temperature NMR to confirm dynamic processes .
  • XRD analysis (e.g., CCDC-971311) resolves ambiguities in stereochemistry by correlating solid-state structures with spectral data .

Advanced Question: What advanced techniques are used for crystal structure elucidation?

Answer:

  • Single-crystal XRD : Determines bond angles (e.g., C3–C8–N2 = 121.06°) and confirms dihydro-pyran ring puckering .
  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., H-bonding networks involving NH₂ and carbonyl groups) .
  • Cambridge Structural Database (CSD) : References analogous structures (e.g., CCDC entries for pyrano-pyrazole carbonitriles) .

Advanced Question: How can the antiproliferative activity of this compound be evaluated?

Answer:

  • In vitro assays : Use MTT or SRB protocols on cancer cell lines (e.g., HepG2 or MCF-7). Analogous pyrano-pyran derivatives show IC₅₀ values <10 µM, with activity linked to electron-withdrawing substituents (e.g., nitriles) .
  • SAR studies : Modify the 2-methylphenyl group to assess steric effects on bioactivity .

Advanced Question: What design principles apply to multicomponent reactions (MCRs) for this compound?

Answer:

  • Substrate compatibility : Ensure α,β-unsaturated nitriles lack steric hindrance at the β-position to enable cyclization .
  • Catalyst-substrate pairing : Use L-proline for substrates prone to racemization and DABCO for electron-deficient systems .

Advanced Question: How is stereochemical complexity addressed in pyrano-pyran derivatives?

Answer:

  • Chiral HPLC : Separates enantiomers (e.g., using amylose-based columns) .
  • Vibrational circular dichroism (VCD) : Assigns absolute configuration by correlating experimental and computed spectra .

Advanced Question: What green chemistry principles apply to its synthesis?

Answer:

  • Aqueous media : Reduces organic solvent use (e.g., water-ethanol mixtures achieve 89% yields) .
  • Catalyst recycling : Recover DABCO via filtration and reuse for 3–5 cycles without activity loss .

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